
Acetazolamide-d3
Overview
Description
Acetazolamide-d3 is a deuterium-labeled analog of acetazolamide, a potent carbonic anhydrase (CA) inhibitor used clinically to treat glaucoma, epilepsy, and altitude sickness . The deuterium substitution occurs at three hydrogen atoms (2,2,2-d3) in the acetyl group of the parent compound, resulting in the molecular formula C₄H₂D₃N₃OS and a molecular weight of 146.19 g/mol . This isotopic modification enhances metabolic stability, making this compound a valuable internal standard (IS) in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), for tracking acetazolamide and its metabolites in biological matrices (e.g., urine, hair) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetazolamide-d3 involves the incorporation of deuterium atoms into the acetazolamide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated acetic anhydride with 5-amino-1,3,4-thiadiazole-2-sulfonamide under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the high purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the product’s quality .
Chemical Reactions Analysis
Types of Reactions
Acetazolamide-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of thiol derivatives to sulfonyl chlorides.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions involving sulfonamide groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite or chlorine gas.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines and hydrazones.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
Therapeutic Applications
1. Treatment of Glaucoma and Idiopathic Intracranial Hypertension
- Acetazolamide is commonly prescribed for reducing intraocular pressure in glaucoma patients and managing idiopathic intracranial hypertension. Its mechanism involves decreasing the production of aqueous humor and cerebrospinal fluid, respectively .
2. Management of Altitude Sickness
- The drug is effective in preventing altitude sickness by promoting acclimatization through metabolic acidosis, which enhances oxygen delivery to tissues .
3. Heart Failure Management
- Recent studies indicate that acetazolamide can improve diuretic efficiency in patients with acute decompensated heart failure. In a clinical trial, the addition of acetazolamide to standard loop diuretics resulted in significantly higher rates of successful decongestion among patients .
4. Epilepsy Treatment
- Acetazolamide has been used as an adjunctive treatment for certain types of epilepsy. It is believed to increase seizure thresholds through modulation of intracellular pH and inflammation .
Pharmacokinetic Studies
The use of acetazolamide-d3 allows researchers to better understand the pharmacokinetics of acetazolamide without interference from endogenous compounds. Studies have shown that:
- Absorption and Metabolism : this compound exhibits similar absorption characteristics to its non-deuterated counterpart but provides clearer insights into metabolic pathways due to its isotopic labeling .
- Urinary Excretion Studies : Research involving urine samples has demonstrated the efficacy of this compound as a tracer for quantifying acetazolamide levels and metabolites, enhancing the understanding of its pharmacokinetic profile .
Case Studies
Case Study 1: Acute Decompensated Heart Failure
- In a multicenter trial involving 519 patients, those receiving intravenous acetazolamide showed a 42.2% success rate in decongestion compared to 30.5% in the placebo group, highlighting its effectiveness when combined with loop diuretics .
Case Study 2: Epilepsy Management
Mechanism of Action
Acetazolamide-d3, like acetazolamide, inhibits the enzyme carbonic anhydrase. This inhibition decreases the formation of hydrogen ions and bicarbonate from carbon dioxide and water, leading to reduced intraocular pressure, diuresis, and altered pH balance in various tissues. The molecular targets include carbonic anhydrase isoenzymes in the kidneys, eyes, and central nervous system .
Comparison with Similar Compounds
Structural and Functional Differences
Non-Deuterated Carbonic Anhydrase Inhibitors
- Acetazolamide (d0-AZM) : The parent compound lacks deuterium and has a molecular weight of 143.15 g/mol . It exhibits shorter metabolic half-life compared to its deuterated counterpart due to susceptibility to enzymatic degradation .
- Brinzolamide and Dorzolamide: These CA inhibitors differ structurally from acetazolamide by incorporating sulfonamide moieties linked to heterocyclic rings. Brinzolamide-d5, another deuterated IS, shares functional utility with Acetazolamide-d3 but is specific to brinzolamide quantification .
Deuterated Analogs and Impurities
This compound is distinct from deuterated impurities and metabolites of acetazolamide, such as:
- 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 (C₄H₂D₃N₃O₄S₂, MW 226.25 g/mol): A sulfonic acid derivative with deuterium substitution, used to monitor oxidative metabolism pathways .
- N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 (C₄HD₃ClN₃OS, MW 180.63 g/mol): A chlorinated analog with altered polarity, requiring specialized chromatographic separation .
Table 1: Key Properties of this compound and Related Compounds
Analytical Performance
- Isotopic Purity: Unlike brinzolamide-d5, suppliers often omit isotopic purity declarations for this compound. Independent validation is required, as impurities like d0-AZM (non-deuterated) can interfere with quantification .
- Chromatographic Behavior : this compound elutes slightly earlier than d0-AZM in reversed-phase LC due to reduced hydrophobicity from deuterium substitution, enabling baseline separation (resolution >1.5) .
- Sensitivity: Limits of quantification (LOQ) for this compound in urine and hair matrices are 0.1 ng/mL and 5 pg/mg, respectively, comparable to brinzolamide-d5 but superior to non-deuterated standards .
Commercial and Regulatory Considerations
- Suppliers: this compound is available from Cayman Chemical, Santa Cruz Biotechnology (CAS 1189904-01-5), and Pharmaffiliates, with prices ranging from $330/mg (Santa Cruz) to custom-synthesized batches .
- Regulatory Compliance : It meets guidelines for analytical method validation (AMV) and abbreviated new drug applications (ANDA), with documented characterization data under ICH Q2(R1) .
Biological Activity
Acetazolamide-d3 (d3-AZM) is a deuterated form of acetazolamide, a well-known carbonic anhydrase inhibitor used primarily in the treatment of various medical conditions, including glaucoma, epilepsy, and altitude sickness. The biological activity of d3-AZM is closely related to its mechanism of action, pharmacokinetics, and clinical implications. This article will explore these aspects in detail, supported by data tables and case studies.
Carbonic Anhydrase Inhibition
Acetazolamide functions by inhibiting carbonic anhydrase (CA), an enzyme that catalyzes the reversible reaction between carbon dioxide and water to form carbonic acid. By inhibiting CA, d3-AZM leads to an accumulation of carbonic acid, resulting in decreased blood pH (increased acidity). This mechanism is crucial for its diuretic effects and its ability to reduce intraocular pressure:
- Increased Excretion : The inhibition of CA in the proximal tubule of the nephron results in increased excretion of bicarbonate, sodium, and chloride, leading to diuresis.
- Reduced Aqueous Humor Production : In the eye, inhibition of CA decreases aqueous humor secretion, beneficial for treating glaucoma.
- Antiepileptic Effects : The modulation of neuronal excitability through CA inhibition is thought to contribute to its antiepileptic effects by affecting GABA-A signaling and calcium ion dynamics in neurons .
Pharmacokinetics
- Absorption : Acetazolamide is well absorbed when administered orally.
- Distribution : It exhibits high binding affinity to carbonic anhydrase-rich tissues such as kidneys and red blood cells.
- Metabolism : d3-AZM does not undergo significant metabolic alteration.
- Excretion : The plasma half-life ranges from 6 to 9 hours, with renal excretion being the primary elimination route .
Table 1: Clinical Applications of this compound
Condition | Mechanism | Clinical Outcome |
---|---|---|
Glaucoma | Reduces aqueous humor production | Decreased intraocular pressure |
Epilepsy | Modulates neuronal excitability | Reduction in seizure frequency |
Metabolic Alkalosis | Increases bicarbonate excretion | Correction of acid-base balance |
Acute Mountain Sickness | Reduces symptoms by inducing metabolic acidosis | Alleviation of altitude sickness |
Case Studies
-
Case Study on Worsening Acidosis
Two patients with chronic obstructive pulmonary disease (COPD) experienced worsening acidosis after receiving acetazolamide for acute respiratory failure. Both patients showed significant changes in arterial blood gas measurements post-administration, indicating potential risks associated with its use in specific populations . -
Renal Complications Post-Acetazolamide Administration
A report detailed a patient who developed acute kidney injury (AKI) after receiving acetazolamide for metabolic alkalosis. The patient presented with flank pain and decreased urine output but responded well to fluid resuscitation and bicarbonate therapy . This highlights the importance of monitoring renal function during treatment.
Research Findings
Recent studies have focused on the biological activity of this compound concerning its pharmacological properties:
- In Vitro Studies : Research has shown that d3-AZM maintains similar inhibitory effects on carbonic anhydrase compared to non-deuterated forms, confirming its potential for use in pharmacokinetic studies where isotopic labeling is beneficial .
- Bone Health Implications : Chronic use of carbonic anhydrase inhibitors like acetazolamide has been linked to changes in bone mineral density, necessitating further investigation into long-term effects on skeletal health .
Q & A
Basic Research Questions
Q. How can researchers verify the structural integrity and isotopic purity of Acetazolamide-d3 in experimental setups?
Methodological Answer:
- Analytical validation should combine nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C NMR) to confirm deuterium substitution at specific positions and mass spectrometry (MS) to quantify isotopic enrichment (>98% purity). Cross-reference spectral data with non-deuterated acetazolamide controls to identify isotopic shifts and rule out impurities .
- For batch consistency, use high-performance liquid chromatography (HPLC) with UV detection to assess chemical stability under storage conditions (e.g., temperature, humidity) .
Q. What experimental designs are optimal for studying this compound’s solubility and stability in aqueous vs. organic solvents?
Methodological Answer:
- Conduct solubility assays using standardized shake-flask methods across pH gradients (e.g., 1–13) and solvent systems (e.g., DMSO, PBS). Monitor stability via time-resolved UV-Vis spectroscopy to detect degradation products. Include deuterated solvent controls to isolate solvent-induced isotopic effects .
- For stability under physiological conditions, simulate in vitro environments (e.g., 37°C, 5% CO2) and quantify decomposition via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Q. How should researchers design dose-response studies for this compound in carbonic anhydrase inhibition assays?
Methodological Answer:
- Use recombinant human carbonic anhydrase isoforms (e.g., CA-II, CA-IX) in fluorometric assays with 4-methylumbelliferyl acetate as a substrate. Include non-deuterated acetazolamide as a positive control to compare IC50 values and assess isotopic effects on binding kinetics .
- Validate assay reproducibility via triplicate runs and statistical analysis (e.g., ANOVA with post-hoc Tukey tests) to account for inter-experimental variability .
Advanced Research Questions
Q. How can isotopic labeling (deuterium) in this compound influence its metabolic stability and pharmacokinetic profile in vivo?
Methodological Answer:
- Perform comparative pharmacokinetic studies in rodent models: Administer equimolar doses of this compound and non-deuterated acetazolamide intravenously/orally. Collect plasma samples at timed intervals and quantify drug concentrations via LC-MS/MS. Calculate AUC, Cmax, and half-life to evaluate deuterium’s impact on metabolic clearance .
- For metabolic stability, incubate both compounds with liver microsomes and use high-resolution MS to identify deuterium retention in major metabolites (e.g., N-acetylated derivatives) .
Q. What strategies resolve contradictory data on this compound’s efficacy in preclinical models of intracranial hypertension?
Methodological Answer:
- Conduct a systematic review of existing studies (e.g., rodent vs. primate models) using PRISMA guidelines. Stratify results by model species, dosing regimens, and outcome measures (e.g., CSF pH, intraocular pressure). Apply meta-regression to identify confounding variables (e.g., anesthesia protocols, measurement techniques) .
- Design a harmonized multi-center study with standardized protocols (e.g.,统一 measurement intervals, blinded data analysis) to minimize inter-lab variability .
Q. How can researchers optimize isotopic tracing workflows to track this compound’s tissue distribution in real time?
Methodological Answer:
- Utilize matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) to map spatial distribution in tissue sections (e.g., kidney, brain). Calibrate deuterium signal intensity against spiked tissue standards to ensure quantitative accuracy .
- For dynamic tracing, employ positron emission tomography (PET) with <sup>11</sup>C-labeled analogs, though this requires synthesis validation to confirm isotopic equivalence .
Q. Data Analysis and Interpretation
Q. What statistical methods are critical for analyzing dose-dependent effects of this compound in enzyme inhibition assays?
Methodological Answer:
- Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism or R. Report 95% confidence intervals for IC50 values and use F-tests to compare curve slopes between deuterated and non-deuterated compounds .
- For high-throughput screens, apply false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) to minimize Type I errors .
Q. How should researchers validate conflicting hypotheses about this compound’s off-target effects in transcriptomic studies?
Methodological Answer:
- Perform RNA sequencing on treated vs. untreated cell lines (e.g., HEK293, HepG2) and analyze differential expression using DESeq2 or edgeR. Cross-reference results with existing databases (e.g., LINCS L1000) to identify conserved off-target pathways .
- Confirm findings via CRISPR-Cas9 knockout of candidate genes and functional assays (e.g., lactate dehydrogenase release for cytotoxicity) .
Q. Ethical and Reproducibility Considerations
Q. What protocols ensure reproducibility in this compound studies across independent labs?
Methodological Answer:
- Publish detailed synthetic procedures (e.g., deuterium incorporation ratios, purification steps) and raw spectral data in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Participate in inter-laboratory ring trials to validate assay protocols and establish consensus guidelines for reporting isotopic effects .
Q. How can researchers mitigate biases when interpreting this compound’s therapeutic potential in early-stage trials?
Methodological Answer:
- Implement blinded randomization in animal studies and use objective endpoints (e.g., intraocular pressure measurements via tonometry). Pre-register study designs on platforms like Open Science Framework to reduce publication bias .
- Conduct power analyses during experimental design to ensure adequate sample sizes for detecting clinically relevant effects .
Properties
IUPAC Name |
2,2,2-trideuterio-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKPWHYZMXOIDC-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675501 | |
Record name | N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189904-01-5 | |
Record name | N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.